N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride
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Overview
Description
N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroimidazole moiety and a pyridinium group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride typically involves multiple steps, starting with the preparation of the nitroimidazole intermediate. This intermediate is then reacted with a pyridinium derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring, with reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and various solvents like DMSO and acetonitrile. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
Scientific Research Applications
N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial agent due to its nitroimidazole moiety.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components, such as DNA. This makes it particularly effective in targeting hypoxic tumor cells. The pyridinium group may also interact with cellular receptors, enhancing its overall biological activity.
Properties
CAS No. |
40698-18-8 |
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Molecular Formula |
C12H13ClN6O3 |
Molecular Weight |
324.72 g/mol |
IUPAC Name |
N-[(Z)-(3-methyl-2-nitroimidazol-4-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C12H12N6O3.ClH/c1-16-10(7-13-12(16)18(20)21)8-14-15-11(19)9-17-5-3-2-4-6-17;/h2-8H,9H2,1H3;1H/b14-8-; |
InChI Key |
GYBHLUBJCRSTIH-ZXDBEMHSSA-N |
Isomeric SMILES |
CN1C(=CN=C1[N+](=O)[O-])/C=N\NC(=O)C[N+]2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])C=NNC(=O)C[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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